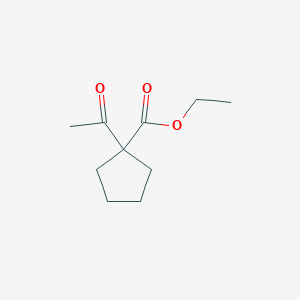

Ethyl 1-acetylcyclopentane-1-carboxylate

描述

Contextual Significance within the Field of Organic Chemistry

In the vast field of organic chemistry, molecules like Ethyl 1-acetylcyclopentane-1-carboxylate are classified as β-keto esters. This structural motif is of fundamental importance because the α-carbon (the carbon atom between the two carbonyl groups) is particularly acidic. This acidity allows for the easy formation of a stabilized enolate ion, which can then act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions.

The presence of the acetyl and ester groups on a quaternary carbon center within a cyclopentane (B165970) ring makes this compound a useful starting material for creating highly substituted five-membered rings. Such structures are of significant interest in various chemical fields. For instance, while not directly cited for this specific molecule, related ketone-containing cyclopentane derivatives find applications in the fragrance and polymer chemistry sectors. The synthesis of this compound is often achieved through the alkylation of an acetoacetic ester with a suitable difunctionalized alkane, such as 1,4-dibromobutane, which forms the cyclopentane ring. chemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28247-15-6 |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol |

| Functional Groups | Ester, Ketone |

| Core Scaffold | Cyclopentane |

Historical Developments of Cyclopentane-Containing Scaffolds in Synthesis

The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules. baranlab.org Historically, the synthesis of six-membered rings was often more straightforward due to the prevalence of powerful reactions like the Diels-Alder and Robinson annulation. baranlab.org However, the critical importance of five-membered rings in nature spurred the development of dedicated synthetic methodologies.

Early methods for cyclopentane synthesis often relied on intramolecular cyclization reactions. A landmark method is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for forming five- and six-membered cyclic β-keto esters from acyclic diesters. This reaction laid the groundwork for accessing functionalized cyclopentanones, which are precursors to a multitude of other cyclopentane derivatives.

Over the decades, the synthetic chemist's toolbox for creating cyclopentane rings has expanded dramatically to include radical cyclizations, various cycloaddition reactions, and transition-metal-catalyzed processes. organic-chemistry.org The persistent interest in this scaffold is driven by its presence in key biomolecules such as prostaglandins (B1171923) (involved in inflammation and other physiological processes), steroids, and a wide range of alkaloids and terpenes. The development of stereocontrolled methods to construct highly substituted cyclopentanes remains an active area of research, underscoring the enduring importance of this carbocycle in synthetic chemistry. baranlab.org

Research Trajectory and Scholarly Relevance of the Compound

The scholarly relevance of this compound is primarily as a synthetic intermediate rather than a final target molecule. Its research trajectory is therefore embedded within the broader progress of synthetic organic chemistry. While specific, high-profile studies focusing solely on this compound are not prominent in the literature, its value lies in its commercial availability and its potential as a starting material in multi-step syntheses.

The structural features of this compound—a β-keto ester on a cyclopentane ring—make it an ideal substrate for a variety of well-established chemical transformations. These include:

Alkylation: The acidic α-proton can be removed, and the resulting enolate can be alkylated to introduce new substituents onto the ring.

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield an acetylcyclopentane.

Reduction and further functionalization: The ketone and ester groups can be selectively reduced or transformed into other functional groups, opening pathways to diverse molecular targets.

A patent for the preparation of substituted cyclopentane and cyclopentene (B43876) compounds, including those with antiviral activity, highlights the use of related cyclopentane carboxylate structures as key intermediates. google.com This points to the potential application of compounds like this compound in medicinal chemistry programs, where the cyclopentane scaffold is used to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets.

Overview of Key Academic Research Areas

The utility of this compound as a building block places it at the intersection of several key academic research areas. Its application is most relevant in synthetic campaigns that require the construction of functionalized five-membered rings.

Natural Product Synthesis: Many complex natural products contain substituted cyclopentane cores. Synthetic chemists often employ smaller, functionalized cyclopentane building blocks to construct these intricate molecules. While direct use of this specific compound in a published total synthesis is not readily found, its structure is emblematic of the type of intermediate that would be valuable in this field.

Medicinal Chemistry and Drug Discovery: The cyclopentane ring is a common feature in many pharmaceuticals. Its conformational properties can be used to create rigid scaffolds that hold pharmacophoric elements in a precise orientation. Research focused on the synthesis of novel cyclopentanone (B42830) and cyclopentane derivatives for potential biological activity is an area where this compound could serve as a valuable starting material. utripoli.edu.lyresearchgate.net For instance, the synthesis of novel enamine derivatives from ethyl 2-oxocyclopentane-1-carboxylate has been explored for potential antimicrobial applications. utripoli.edu.ly

Development of New Synthetic Methods: Organic chemists are continually developing new reactions and strategies. Molecules like this compound, with their multiple functional groups, can serve as test substrates for these new methodologies. For example, new catalytic systems for selective reductions, alkylations, or other transformations could be tested on this type of readily available, functionalized carbocycle.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-acetylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZMOHUCPZIZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516495 | |

| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28247-15-6 | |

| Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-acetylcyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Ethyl 1 Acetylcyclopentane 1 Carboxylate and Analogs

Cyclization Strategies for Cyclopentane (B165970) Ring Formation

The formation of the cyclopentane ring is a critical step in the synthesis of ethyl 1-acetylcyclopentane-1-carboxylate and its analogs. Various cyclization strategies have been developed to efficiently construct this five-membered ring system.

Dieckmann Condensation-Based Syntheses

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for the formation of five- and six-membered rings. oregonstate.eduguidechem.comchemrxiv.org This reaction is particularly well-suited for the synthesis of the core structure of this compound. The reaction typically involves the treatment of a 1,6-diester with a strong base, such as an alkoxide, to induce cyclization. guidechem.com

A common precursor for the cyclopentanone (B42830) ring of the target molecule is diethyl adipate (B1204190). The intramolecular cyclization of diethyl adipate using a base like sodium ethoxide yields ethyl 2-oxocyclopentanecarboxylate. vedantu.com This β-keto ester is a key intermediate that can be subsequently alkylated or acylated to introduce the acetyl group.

The general mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester. chemrxiv.org The efficiency of the Dieckmann condensation can be influenced by the choice of base and reaction conditions, with solvent-free methods also being reported. rsc.orgpsu.edu

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl adipate | Sodium ethoxide | Toluene | Reflux | 74-81 | guidechem.com |

| Diethyl adipate | Potassium tert-butoxide | None | Room Temperature | 82 | psu.edu |

| Diethyl pimelate | Potassium tert-butoxide | None | Room Temperature | 69 | psu.edu |

Intramolecular Annulation Reactions

Intramolecular annulation reactions provide another versatile approach to the synthesis of substituted cyclopentanes. These reactions involve the formation of two new bonds in a single operation, leading to the construction of a new ring fused to an existing structure. A common strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. oregonstate.eduorganic-chemistry.org

For the synthesis of functionalized cyclopentane derivatives, intramolecular [3+2] cycloadditions of donor-acceptor cyclopropanes with activated alkenes have been developed. This method allows for the creation of highly substituted cyclopentane rings with good control over stereochemistry. While not a direct synthesis of the target molecule, this strategy is valuable for producing a wide range of cyclopentane analogs.

The following table provides examples of intramolecular annulation reactions for the synthesis of cyclopentane derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Solvent | Yield (%) | Reference |

| Donor-acceptor cyclopropane | (E)-3-aryl-2-cyanoacrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Dichloromethane | 79-87 | researchgate.net |

| Lithiated alkene | Activated alkene | None | Tetrahydrofuran (B95107) | Reasonable | chempedia.info |

Palladium-Catalyzed Ring Closure Approaches

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules. For the formation of cyclopentane rings, palladium-catalyzed intramolecular C-H activation has emerged as a powerful strategy. divyarasayan.orgresearchgate.netiupac.org This approach involves the activation of a typically unreactive C-H bond by a palladium catalyst, followed by the formation of a new carbon-carbon bond to close the ring.

These reactions can be directed by various functional groups within the substrate, allowing for regioselective cyclization. The versatility of palladium catalysis allows for the formation of a wide range of substituted cyclopentanes, making it a relevant approach for the synthesis of analogs of this compound. divyarasayan.orgresearchgate.net

The following table illustrates examples of palladium-catalyzed ring closure reactions for the formation of cyclic compounds.

| Substrate Type | Palladium Catalyst | Ligand/Additive | Solvent | Product Type | Reference |

| Diene system | Pd(OAc)₂ | PPh₃ | Acetonitrile | Fused cyclopentane rings | divyarasayan.orgresearchgate.net |

| N,N-dimethylbenzylamine derivative | Pd(OAc)₂ | None | Acetic Acid | Fused heterocyclic rings | iupac.org |

| Aminomethyl-cyclopropanes | Pd(PhCN)₂Cl₂ | N-acetyl amino acid | Dichloroethane | Aryl-substituted cyclopropanes | chemrxiv.org |

Transformation of Precursor Molecules

Once a suitable cyclopentane ring is formed, or with a readily available cyclopentane precursor, subsequent transformations can be employed to install the required functional groups of this compound.

Hydrogenation of Unsaturated Cyclic Esters

Catalytic hydrogenation is a fundamental reaction in organic chemistry used to reduce double and triple bonds. libretexts.org In the context of synthesizing this compound analogs, the hydrogenation of a corresponding unsaturated cyclopentene (B43876) ester can provide the saturated cyclopentane backbone. This method is particularly useful if the preceding cyclization or annulation steps result in an unsaturated ring.

The reaction typically involves treating the unsaturated ester with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The choice of catalyst, solvent, and reaction conditions (pressure and temperature) can influence the efficiency and selectivity of the hydrogenation.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Reference |

| Alkene | Pd-C | Ethanol (B145695) | 1 | 25 | Alkane | libretexts.org |

| 2-methyl-2-pentenoic acid | 5 wt% Pd/γ-Al₂O₃ | Methanol (B129727) | 1-10 | 25 | 2-methylpentanoic acid | researchgate.net |

| Furfural | Ru-Mo/CNT | Water | 40 | 160 | Cyclopentanol | frontiersin.org |

Derivatization from Beta-Keto Esters

As mentioned in the Dieckmann condensation section, ethyl 2-oxocyclopentanecarboxylate is a key β-keto ester intermediate. vedantu.com The α-proton of this intermediate is acidic and can be readily removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position. stackexchange.com

To synthesize this compound, the enolate of ethyl 2-oxocyclopentanecarboxylate can be reacted with an acetylating agent. Alternatively, and more commonly for preparing the titled compound, the enolate is first alkylated and then acylated, or in this case, the acetyl group can be introduced via other synthetic routes. A direct alkylation with a haloalkane, for instance, would lead to an analog with an alkyl group at the 1-position. The reaction with benzyl (B1604629) bromide, for example, has been reported. vedantu.com

| Beta-Keto Ester | Electrophile | Base | Solvent | Product | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | Benzyl bromide | Sodium ethoxide | Not specified | Ethyl 1-benzyl-2-oxocyclopentanecarboxylate | vedantu.com |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-(4-chloromethylphenyl)propionate | KOH | DMF | Ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate | stackexchange.com |

| Allyl 2-cyclopentanonecarboxylate | Iodomethane | K₂CO₃ | Acetone | Allyl 1-methyl-2-oxocyclopentanecarboxylate | caltech.edu |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a powerful and efficient pathway to complex molecules like substituted cyclopentanes. nih.gov These sequences are highly atom-economical and can rapidly build molecular complexity from simple precursors.

One conceptual approach to the synthesis of the this compound core via an MCR could involve a palladium-catalyzed [3+2] cycloaddition. In such a sequence, a 1,3-dipole, generated in situ, could react with an olefin. For instance, vinyl cyclopropanes can act as 1,3-dipole precursors in the presence of a palladium(0) catalyst, which can then react with an appropriate alkene acceptor to form the five-membered ring in a single step. nih.gov The development of MCRs for constructing the specific quaternary center in this compound remains a specialized area of research. However, related cascade reactions, such as a nucleophile-catalyzed Michael-aldol-β-lactonization process, demonstrate the potential for forming three new bonds and up to three stereogenic centers in one operation from simple starting materials, showcasing the efficiency of tandem strategies in synthesizing complex cyclopentanes. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereochemical control is paramount in modern synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The construction of the cyclopentane ring with control over its stereocenters can be achieved through various catalytic and substrate-controlled methods.

The use of chiral catalysts to induce enantioselectivity in the synthesis of cyclopentane rings is a well-established and powerful strategy. acs.org Transition metals like rhodium, palladium, and copper, when complexed with chiral ligands, can effectively control the stereochemical outcome of cycloaddition and annulation reactions. nih.govnih.gov

For example, rhodium-catalyzed reactions of vinyldiazoacetates can generate cyclopentanes with very high levels of stereoselectivity (e.g., 99% enantiomeric excess, >97:3 diastereomeric ratio). nih.gov Similarly, palladium-catalyzed asymmetric formal [3+2]-cycloadditions can construct cyclopentane rings while forming multiple stereocenters in a single step with high enantioselectivity. nih.gov Organocatalysis has also emerged as a potent tool. Chiral amines and their derivatives, such as prolinol organocatalysts, can catalyze enantioselective Michael-initiated ring closure (MIRC) reactions to afford chiral cyclopentanes. nih.govrsc.org These catalysts activate substrates and effectively control the stereochemistry of the ring-forming step.

Below is a table summarizing selected chiral catalytic systems used in the synthesis of substituted cyclopentane analogs.

| Catalyst System | Reaction Type | Substrates | Stereoselectivity | Ref. |

| Rh₂(DOSP)₄ / Sc(OTf)₃ | Domino Sequence | Vinyldiazoacetates & 2-Butenols | >97:3 dr, 99% ee | nih.gov |

| Pd(0) / Chiral Ligand | [3+2] Cycloaddition | Vinyl Cyclopropanes & Azlactones | High dr and ee | nih.gov |

| Chiral Isothiourea | Tandem Michael-Aldol | Unsaturated Acid Chlorides | High Enantioselectivity | nih.gov |

| Cinchona Squaramide | Sulfa-Michael Addition | Cyclobutene Derivatives | up to 99.7:0.3 er | nih.gov |

This table is interactive. Click on the headers to sort the data.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For cyclopentane derivatives, this can be achieved by controlling the approach of reagents to a chiral substrate or intermediate. Intramolecular reactions are particularly effective in this regard. For instance, the intramolecular alkylation of enolates derived from esters can stereoselectively produce vicinally substituted cyclopentanecarboxylates. rsc.org

Another approach involves functionalizing existing cyclopentene rings. An aza-Michael reaction using aniline (B41778) nucleophiles on cyclopentenones has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding guiding the incoming nucleophile. ucd.ieresearchgate.net Electrophilic additions to substituted cyclopentenes, such as halohydroxylation, can also proceed with high syn selectivity, yielding predominantly a single diastereomeric product. acs.org These methods are valuable for elaborating simple cyclopentane precursors into more complex, highly functionalized targets. ucd.ie

Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. scranton.edursc.org

For the synthesis of this compound, an ideal, atom-economical approach would involve a cycloaddition or a tandem reaction where all atoms from the starting materials are incorporated into the final structure. nih.gov For example, a [3+2] cycloaddition reaction is a highly atom-economical method for constructing a five-membered ring. organic-chemistry.org In contrast, classical reactions like substitutions and eliminations often have poor atom economy due to the inherent generation of stoichiometric byproducts. nih.gov Designing a synthesis that maximizes the incorporation of starting materials is a key goal for a sustainable process. jocpr.com

Reducing or eliminating the use of volatile organic solvents is another crucial aspect of green chemistry. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and easier product purification, all while reducing environmental impact.

For reactions involving cyclopentane cores, such as the aldol (B89426) condensation of cyclopentanone, it has been demonstrated that the process can be carried out effectively under solvent-free conditions using solid acid-base catalysts derived from natural minerals. mdpi.com This approach not only eliminates the need for a solvent but also utilizes sustainable and cost-effective catalytic materials. The optimization of such a process showed that cyclopentanone conversion could reach over 85% at elevated temperatures. mdpi.com Applying these principles to the synthesis of this compound could involve exploring solid-supported catalysts and solvent-free reaction conditions for key bond-forming steps, aligning the synthesis with the goals of sustainable green production. mdpi.com

Iii. Reactivity Profiles and Transformational Chemistry of Ethyl 1 Acetylcyclopentane 1 Carboxylate

Carbonyl Reactivity and Functional Group Interconversions

The presence of both a ketone and an ester allows for selective transformations at either site, depending on the reagents and reaction conditions employed. This dual reactivity is fundamental to its utility as a synthetic building block.

The ketone carbonyl is a primary site for nucleophilic attack and condensation reactions, allowing for a wide range of molecular modifications.

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. youtube.com For instance, cyclic β-ketoesters, such as the related ethyl 2-oxocyclopentane-1-carboxylate, readily react with amines. utripoli.edu.lyresearchgate.net In these reactions, amines function as nucleophiles, attacking the ketone's carbonyl carbon. utripoli.edu.ly Such reactions can lead to the formation of enamine structures, which are valuable intermediates in their own right. utripoli.edu.lyresearchgate.net For example, reacting ethyl 2-oxocyclopentane-1-carboxylate with various diamines has been shown to produce a range of enamine derivatives under mild conditions. utripoli.edu.lyresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions with a Related Cyclic β-Keto Ester

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Reference |

|---|---|---|---|

| Ethyl 2-oxocyclopentane-1-carboxylate | Ethane-1,2-diamine | Enamine | utripoli.edu.lyresearchgate.net |

| Ethyl 2-oxocyclopentane-1-carboxylate | Hydrazine hydrate | Enamine and Pyrazolone | utripoli.edu.lyresearchgate.net |

A defining characteristic of β-keto esters is the acidity of the proton on the α-carbon situated between the two carbonyl groups. msu.edu The presence of two electron-withdrawing carbonyl groups stabilizes the resulting conjugate base, an enolate ion, through resonance. fiveable.mewikipedia.org This resonance-stabilized enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. fiveable.me

The most common application of this reactivity is in α-substitution, particularly alkylation. wikipedia.org The process involves treating the β-keto ester with a base to generate the enolate, which is then exposed to an electrophile, such as an alkyl halide. libretexts.org The enolate attacks the alkyl halide in an SN2 reaction, resulting in the formation of a new C-C bond at the α-position. libretexts.org This sequence is a cornerstone of the malonic ester and acetoacetic ester syntheses, which are classic methods for preparing carboxylic acids and methyl ketones, respectively. libretexts.orgyoutube.com Cyclic β-keto esters can be similarly alkylated and subsequently decarboxylated to yield 2-substituted cycloalkanones. libretexts.org

Table 2: General Scheme for Alpha-Alkylation

| Step | Reagents | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1. Enolate Formation | Base (e.g., Sodium ethoxide) | Resonance-stabilized enolate | Deprotonation of α-hydrogen |

The ketone functional group can be selectively protected by converting it into a ketal (also known as an acetal (B89532) when derived from a ketone). libretexts.org This reaction is typically carried out by treating the ketone with two equivalents of an alcohol or, more commonly, one equivalent of a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orgyoutube.com The reaction is reversible and often requires the removal of water to drive the equilibrium toward the ketal product. youtube.com

Ketals are stable under basic and nucleophilic conditions, which makes them excellent protecting groups for ketones while other parts of the molecule, such as the ester group, are modified. libretexts.org For example, the ketone in ethyl 4-oxopentanoate (B1231505) can be protected as a cyclic ketal, allowing for the selective reduction of the ester group with a reagent like LiAlH₄. libretexts.org The ketal can then be easily removed by treatment with aqueous acid, regenerating the ketone. libretexts.org

Table 3: Ketal Formation as a Protection Strategy

| Reaction Step | Reagents | Transformation | Purpose |

|---|---|---|---|

| 1. Protection | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Ketone → Cyclic Ketal | Protects the ketone from basic/nucleophilic reagents |

| 2. Further Reaction | e.g., LiAlH₄ | Ester reduction | Modifies another part of the molecule |

The ester functional group in Ethyl 1-acetylcyclopentane-1-carboxylate also has a rich reaction chemistry, primarily involving nucleophilic acyl substitution.

Hydrolysis: Ester hydrolysis is the conversion of an ester back to its constituent carboxylic acid and alcohol. youtube.com This transformation can be catalyzed by either acid or base. epa.gov

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov This yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. epa.gov For β-keto esters, hydrolysis is often followed by decarboxylation (loss of CO₂) upon heating, which is a facile process for the resulting β-keto acid. aklectures.com

Ester Exchange (Transesterification): This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, an ethyl ester can be converted to a methyl ester by reacting it with methanol (B129727) and a catalyst. researchgate.netyoutube.com The reaction is an equilibrium process. To favor the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Table 4: Summary of Ester Transformations

| Reaction | Conditions | Reactants | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Ester + Water | Carboxylic Acid + Ethanol (B145695) |

| Base-Catalyzed Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | Ester + Base | Carboxylic Acid + Ethanol |

Ester-Based Transformations

Reduction to Alcohol Functionalities

The acetyl group of this compound presents a ketone functionality that is amenable to reduction to a secondary alcohol, yielding ethyl 1-(1-hydroxyethyl)cyclopentane-1-carboxylate. This transformation is a fundamental reaction in organic synthesis, typically achieved with high efficiency using various reducing agents.

The choice of reagent can be tailored based on the desired selectivity and reaction conditions. Common metal hydride reagents are particularly effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and selective agent for reducing ketones in the presence of esters. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed. libretexts.org However, LiAlH₄ is less chemoselective and can also reduce the ethyl ester functionality to a primary alcohol, especially with prolonged reaction times or elevated temperatures. libretexts.org

Catalytic hydrogenation represents another viable method. This process involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, supported on carbon. This method is often considered a "greener" alternative to metal hydrides. nih.govencyclopedia.pub

The general transformation is illustrated below:

Reaction Scheme: Reduction of this compound

Reaction of this compound with a reducing agent to yield Ethyl 1-(1-hydroxyethyl)cyclopentane-1-carboxylate.

| Reactant | Reagent/Catalyst | Product |

| This compound | 1. NaBH₄, CH₃OH 2. H₃O⁺ workup | Ethyl 1-(1-hydroxyethyl)cyclopentane-1-carboxylate |

| This compound | H₂, Raney Ni | Ethyl 1-(1-hydroxyethyl)cyclopentane-1-carboxylate |

Cyclopentane (B165970) Ring System Transformations

The cyclopentane core of this compound provides a scaffold for various skeletal modifications, including ring enlargement, contraction, and rearrangement, which are pivotal in synthesizing more complex carbocyclic structures.

Ring Enlargement and Contraction Studies

While specific studies detailing the ring expansion and contraction of this compound are not extensively documented, its structure allows for theoretical application of established methodologies.

Ring Enlargement: A common strategy for expanding a cyclic ketone is the Tiffeneau–Demjanov rearrangement. This would first require the conversion of the acetyl group to a vicinal amino alcohol. Subsequent treatment with nitrous acid would generate an unstable diazonium ion, which, upon rearrangement and loss of N₂, facilitates the migration of an endocyclic C-C bond, expanding the cyclopentane ring to a cyclohexane (B81311) derivative. wikipedia.org

Ring Contraction: Ring contraction can be achieved through rearrangements such as the Favorskii rearrangement. wikipedia.orgresearchgate.net This would necessitate the α-halogenation of the ketone at the cyclopentyl ring. Treatment of the resulting α-haloketone with a base (e.g., sodium hydroxide or an alkoxide) would form a cyclopropanone (B1606653) intermediate, which then opens to yield a cyclopentanecarboxylic acid derivative with a contracted ring system, though in this specific case, it would lead to a substituted cyclobutane (B1203170) derivative after subsequent steps. researchgate.net Another method involves the Wolff rearrangement of an α-diazoketone derived from the parent compound, which can lead to a ring-contracted ketene (B1206846) intermediate. wikipedia.org

Skeletal Rearrangement Mechanisms

The mechanisms governing these transformations are dictated by the nature of the intermediates formed.

Cationic Rearrangements: In ring expansions like the Tiffeneau-Demjanov, the key intermediate is a carbocation generated adjacent to the ring. wikipedia.orgugent.be The migration of one of the cyclopentane ring bonds to this cationic center is the driving force for the expansion. The regioselectivity of the bond migration is influenced by the substitution pattern on the ring and the stability of the resulting rearranged carbocation.

Anionic Rearrangements: The Favorskii rearrangement proceeds through an anionic mechanism. researchgate.net The key steps involve the formation of an enolate, followed by intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. The regiochemical outcome of the subsequent ring-opening is determined by the stability of the carbanion formed, which is influenced by the substituents present. researchgate.net

Pericyclic Reaction Pathways

Pericyclic reactions, particularly the intramolecular Diels-Alder reaction, offer a powerful method for constructing complex polycyclic systems from suitably functionalized derivatives of this compound.

Intramolecular Diels-Alder Reactions

This compound can serve as a foundational scaffold for designing substrates for intramolecular Diels-Alder (IMDA) reactions. To achieve this, the molecule must be chemically modified to incorporate both a diene and a dienophile, connected by a tether that includes the cyclopentane ring. For instance, the acetyl group could be elaborated into a dienophile-containing chain, while a diene moiety could be attached to the cyclopentane ring.

The feasibility and outcome of the IMDA reaction are highly dependent on the length and conformational flexibility of the tether connecting the diene and dienophile. masterorganicchemistry.com Tethers of three or four atoms are generally optimal for forming fused five- or six-membered rings, respectively. masterorganicchemistry.com The reaction involves a concerted [4+2] cycloaddition to form a new six-membered ring, resulting in a fused or bridged polycyclic system. nih.gov

Hypothetical IMDA Substrate and Product

A conceptual illustration of an Intramolecular Diels-Alder reaction using a derivative of this compound.

| Precursor Structure (Conceptual) | Reaction Type | Product Structure (Conceptual) |

| Ethyl 1-(alkenyl)-2-(butadienyl)cyclopentane-1-carboxylate | Intramolecular [4+2] Cycloaddition | Fused Polycyclic System |

Regiochemical and Stereochemical Control

The control of regiochemistry and stereochemistry is a hallmark of the Diels-Alder reaction and is particularly nuanced in its intramolecular variant. masterorganicchemistry.commasterorganicchemistry.com

Regiochemical Control: When an unsymmetrical diene and dienophile are used, the regiochemistry of the cycloaddition is governed by electronic factors. masterorganicchemistry.comlibretexts.org The reaction generally proceeds to align the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In an intramolecular context, the constraints of the tether can also play a dominant role in dictating a single regioisomeric outcome.

Stereochemical Control: The stereochemistry of the newly formed chiral centers is highly predictable. Key aspects include:

Concerted Nature: The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will result in a cis-fusion in the product ring. masterorganicchemistry.comlibretexts.org

Endo/Exo Selectivity: In IMDA reactions, the formation of the endo product is often kinetically favored due to secondary orbital interactions between the diene and the activating groups on the dienophile. nih.govacs.org However, the conformational constraints of the tether can override this preference, sometimes favoring the thermodynamically more stable exo product. nih.govacs.org Computational studies on related cycloalkenone systems show that steric repulsion and the conformation of the tether are the primary factors governing this selectivity. nih.govacs.org Lewis acid catalysis can be employed to enhance the reaction rate and, in some cases, alter the endo/exo selectivity. nih.govresearchgate.net

Factors Influencing Stereoselectivity in IMDA Reactions

Summary of key factors that control the stereochemical outcome in Intramolecular Diels-Alder reactions.

| Factor | Influence on Stereochemistry |

| Tether Length & Rigidity | Determines feasible transition states, can override inherent endo preference. nih.govacs.org |

| Diene/Dienophile Substitution | Steric hindrance can favor one approach over another, influencing facial selectivity. libretexts.org |

| Secondary Orbital Interactions | Generally favors the formation of the endo transition state and product. nih.govacs.org |

| Lewis Acid Catalysis | Can enhance endo selectivity and increase reaction rates. nih.govresearchgate.net |

Mechanistic Studies of Cycloaddition

While detailed mechanistic studies focusing specifically on the cycloaddition reactions of this compound are not extensively documented, the reactivity of the β-keto ester functional group has been the subject of investigation in various cycloaddition contexts. The presence of two carbonyl groups and an enolizable α-proton allows this class of compounds to participate in cycloadditions, particularly under photocatalytic conditions.

The proposed mechanism initiates with the formation of a chiral nickel-β-keto ester complex. This complex then interacts with a photocatalyst excited by visible light. This interaction facilitates a single-electron transfer (SET) process, leading to the generation of a radical species from the vinyl azide. The nickel complex serves to control the stereochemistry of the ensuing radical addition to the enolate. nih.gov This process enables the highly enantioselective construction of densely substituted 3,4-dihydro-2H-pyrrole heterocycles, featuring two adjacent tetrasubstituted carbon stereocenters. nih.gov

The key steps of the proposed catalytic cycle are outlined below:

Complexation: The β-keto ester coordinates to the chiral nickel Lewis acid catalyst.

Photoredox Activation: The photocatalyst, upon light absorption, transfers energy to the vinyl azide, which then likely forms a radical intermediate.

Radical Addition: The radical species adds to the nickel-bound enolate of the β-keto ester. The chirality of the nickel complex directs the stereochemical outcome of this step.

Cyclization and Catalyst Regeneration: The resulting intermediate undergoes cyclization and subsequent steps to form the final dihydropyrrole product and regenerate the active catalysts.

This dual catalytic system highlights a modern approach to controlling reactivity and stereoselectivity in cycloadditions involving β-keto esters, a class to which this compound belongs.

Other Thermal and Photochemical Cycloadditions

Beyond the [3+2] cycloadditions, the functional groups within this compound—specifically the acetyl carbonyl group—suggest potential for other cycloaddition reactions, particularly under photochemical conditions. Thermal cycloadditions are generally less probable for a saturated molecule of this nature, as they typically require unsaturated π-systems to act as components in reactions like the Diels-Alder cycloaddition. acs.orgprinceton.edu

Photochemical [2+2] Cycloaddition (Paterno-Büchi Reaction)

The acetyl group's carbonyl moiety can theoretically participate in a [2+2] photocycloaddition with an alkene, a transformation known as the Paterno-Büchi reaction, to form an oxetane (B1205548). mdpi.com This reaction is one of the most common photocycloadditions involving carbonyl compounds. mdpi.com The mechanism generally proceeds via the photo-excitation of the carbonyl compound to its triplet state. This excited triplet species then adds to the ground-state alkene in a stepwise fashion, forming a 1,4-biradical intermediate. rsc.org Subsequent intersystem crossing and ring closure yield the final oxetane product. rsc.org

For a ketone like the acetyl group in this compound, the reaction with an alkene would be initiated by UV light irradiation. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the intermediate biradical.

| Reactants | Reaction Type | Conditions | Product Type | Key Mechanistic Feature |

| Ketone + Alkene | Photochemical [2+2] Cycloaddition | UV Light | Oxetane | Formation of a triplet 1,4-biradical intermediate rsc.org |

| α-Diketone + Alkene | Photochemical [2+2] or [4+2] Cycloaddition | UV Light | Keto oxetanes or Dihydrodioxines | Depends on the structure of the diketone and alkene mdpi.com |

Thermal Cycloadditions

Standard thermal cycloadditions, such as the [4+2] Diels-Alder reaction, require the presence of conjugated diene and dienophile systems. princeton.edu this compound, being a saturated cyclic compound, lacks the necessary π-systems to participate directly as either component in such concerted thermal reactions. While the enolate form possesses a double bond, it is not part of a conjugated diene system suitable for a typical Diels-Alder reaction.

However, certain classes of cycloadditions, like the reaction of alkenes with ketenes to form cyclobutanones, are known to proceed thermally. libretexts.orgyoutube.com These are mechanistically distinct from Diels-Alder reactions and involve a different frontier molecular orbital overlap that makes the thermal pathway accessible. youtube.com Nevertheless, this specific type of reactivity is not directly applicable to this compound itself.

V. Strategic Applications in Complex Chemical Synthesis

Building Block for Natural Product Scaffolds

The structural attributes of ethyl 1-acetylcyclopentane-1-carboxylate make it an attractive starting point for the synthesis of various natural products. The cyclopentane (B165970) core is a recurring feature in a multitude of biologically significant molecules, and the presence of the acetyl and ester groups allows for a range of synthetic manipulations to build molecular complexity.

Fredericamycin A is a potent antitumor antibiotic characterized by a unique and complex spirocyclic structure. researchgate.net Its total synthesis represents a significant challenge in organic chemistry, and various strategies have been developed to construct its intricate framework. While a direct synthesis route employing this compound is not prominently documented in readily available literature, the synthesis of structurally related cyclopentane-fused anthraquinone (B42736) derivatives highlights the utility of cyclopentane precursors in this area. nih.gov The general approach often involves the construction of a functionalized cyclopentane ring that is subsequently annulated to an anthraquinone core. For instance, in the synthesis of novel anthracycline analogs, cyclopentane-fused systems have been designed to enhance antitumor efficacy and overcome drug resistance. nih.gov These synthetic strategies often rely on the versatility of cyclopentane building blocks bearing functional handles, such as keto and ester groups, which are present in this compound, to facilitate the necessary carbon-carbon and carbon-heteroatom bond formations.

The construction of the cyclopentane portion of such complex molecules often involves classic organic reactions like Michael additions, aldol (B89426) condensations, and Dieckmann cyclizations, for which β-keto esters are ideal substrates. baranlab.org The acetyl and ester moieties in this compound can be envisioned to participate in such transformations to build the requisite carbon skeleton for Fredericamycin A or related anthracyclines.

Table 1: Key Synthetic Strategies in the Construction of Fredericamycin A and Analogs

| Synthetic Strategy | Description | Relevance of Cyclopentane Precursors |

| Spirocyclization | Formation of the characteristic spirocyclic center of Fredericamycin A. | Functionalized cyclopentanes can serve as one of the ring components in the spirocyclization. |

| Diels-Alder Reaction | A powerful cycloaddition reaction to form six-membered rings, often used to construct the anthraquinone core. | A cyclopentadiene (B3395910) derivative, potentially synthesized from a cyclopentane precursor, could act as the diene or dienophile. |

| Annulation Reactions | The fusion of a new ring onto an existing one. | A cyclopentane ring can be annulated to an aromatic system to build the core structure of cyclopentane-fused anthracyclines. nih.gov |

The cyclopentane motif is a privileged scaffold found in a wide array of biologically active natural products. This compound can serve as a precursor to various substituted cyclopentanes, which are key intermediates in the synthesis of these complex molecules. For example, the synthesis of muraymycin analogs, which are potent inhibitors of the bacterial enzyme MraY, has utilized cyclopentane-based core structures as substitutes for the ribose moiety of the natural product. nih.gov The synthesis of these analogs involves the stereocontrolled construction of a highly substituted cyclopentane ring, a task for which a versatile starting material like this compound would be well-suited.

Furthermore, the synthesis of polyhydroxylated cyclopentane β-amino acids, which are valuable building blocks for peptidomimetics, often starts from precursors that can be elaborated to introduce multiple stereocenters on a cyclopentane ring. The functional groups present in this compound provide the necessary handles for such transformations.

Intermediate in Medicinal Chemistry Research

The cyclopentane ring is a common feature in many approved drugs and is considered a valuable scaffold in medicinal chemistry. researchgate.net Its conformational properties can influence the binding of a molecule to its biological target. This compound serves as a useful starting material for the synthesis of novel drug candidates containing a cyclopentane core.

The development of new therapeutic agents often involves the synthesis of libraries of compounds based on a common scaffold. The cyclopentane ring is an attractive scaffold due to its presence in numerous bioactive molecules. This compound can be used to generate a variety of substituted cyclopentanes for screening in drug discovery programs. For instance, the synthesis of novel indolizine (B1195054) derivatives with potential anticancer activity has been reported, showcasing the utility of functionalized carboxylate compounds in generating diverse molecular structures. researchgate.net While this example does not directly use this compound, it demonstrates a relevant synthetic strategy where a carboxylate-containing molecule is a key building block.

The synthesis of cyclopentane-based muraymycin analogs with antibacterial efficacy against Staphylococcus aureus further underscores the importance of the cyclopentane core in developing new anti-infective agents. nih.gov

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. It involves systematically modifying the structure of a lead compound to optimize its biological activity and pharmacokinetic properties. The functional groups of this compound provide convenient points for derivatization. The acetyl group can be modified through reactions such as reduction, oxidation, or conversion to other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives.

This ability to readily generate a series of analogs allows medicinal chemists to probe the interactions of the cyclopentane core and its substituents with a biological target, leading to the identification of more potent and selective drug candidates. For example, in the development of novel antibacterial agents, β-keto esters have been synthesized and evaluated, with their substituents varied to understand the impact on their activity. mdpi.com

Table 2: Potential Derivatization Reactions of this compound for SAR Studies

| Functional Group | Reaction Type | Potential New Functional Group |

| Acetyl Group | Reduction | Hydroxyl |

| Oxidation (e.g., Baeyer-Villiger) | Acetate | |

| Grignard Reaction | Tertiary Alcohol | |

| Ester Group | Hydrolysis | Carboxylic Acid |

| Amidation (after hydrolysis) | Amide | |

| Reduction | Primary Alcohol |

Utility in Agrochemical Development

The development of new pesticides and herbicides is crucial for modern agriculture. Carboxylate-containing cyclic compounds have found applications in this field. For instance, synthetic derivatives of naturally occurring pyrethrum, which are esters of cyclopropanecarboxylic acid, are widely used as insecticides. nih.gov This highlights the potential for other cyclic carboxylates in agrochemical research.

Furthermore, cyclopentane carboxylate compounds have been explored as components in the preparation of catalysts for olefin polymerization, indicating their utility in industrial chemical processes that can be relevant to the agrochemical industry. google.com The structural features of this compound make it a plausible candidate for exploration in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Synthesis of Pesticidal and Herbicidal Agents

There is no information available in scientific journals, patents, or chemical databases that explicitly details the use of this compound as a precursor or intermediate in the manufacturing of any commercial or developmental pesticidal or herbicidal agents.

Role in Specialty Chemical Production

The role of this compound in the production of specialty chemicals is not well-documented. Specialty chemicals are a broad category of performance-oriented chemicals, and while the structural motif of this compound suggests potential for derivatization into various functionalized molecules, there are no specific examples of its use in the literature for the synthesis of polymers, electronic chemicals, surfactants, or other high-value specialty products.

Vi. Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Assignment

No published research detailing the advanced NMR analysis of Ethyl 1-acetylcyclopentane-1-carboxylate was found.

Specific experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature.

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound has been published.

Chromatographic Purity and Separation Techniques

Detailed studies on the GC-MS analysis of this compound, including retention times and fragmentation patterns, are not present in the available scientific literature.

No specific LC-MS methods or data for the analysis of this compound were found in published research.

Chiral Chromatography for Enantiomeric Purity

The presence of a quaternary stereocenter in this compound necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of chiral compounds such as this β-keto ester. rsc.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs are particularly effective. scilit.comresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support.

Typical Method Parameters:

A hypothetical chiral HPLC method for the resolution of this compound enantiomers might involve the following conditions:

| Parameter | Description |

| Column | Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

In this method, the differential interaction between the enantiomers and the chiral stationary phase allows for their separation, with each enantiomer appearing as a distinct peak in the chromatogram. The enantiomeric excess (% ee) can then be calculated based on the relative areas of the two peaks. The selection of the mobile phase composition is critical; the ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol) is optimized to achieve the best balance between resolution and analysis time. mdpi.com

X-ray Diffraction for Crystalline Structure Determination

To perform this analysis, a single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles.

Hypothetical Crystallographic Data:

The following table represents plausible crystallographic data for this compound, based on known structures of similar cyclopentane (B165970) derivatives. researchgate.net

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) ** | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) ** | 1054.3 |

| Z | 4 |

From such data, key structural features could be confirmed, such as the puckering of the cyclopentane ring and the relative orientations of the acetyl and ethyl carboxylate groups. This information is crucial for understanding the steric and electronic properties of the molecule.

Chemical Derivatization for Analytical Enhancement

Chemical derivatization is often employed to improve the analytical properties of a compound for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comoup.com For this compound, derivatization can enhance volatility, thermal stability, and ionization efficiency.

Common Derivatization Strategies:

For GC-MS Analysis: The keto group of the molecule can be targeted to improve its chromatographic behavior. A common two-step derivatization involves:

Methoximation: The ketone is reacted with methoxylamine hydrochloride to form a methoxime derivative. This step prevents the compound from undergoing keto-enol tautomerism, which can lead to poor peak shapes in chromatography. youtube.com

Silylation: The resulting molecule can be further treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any active hydrogens, though in this specific molecule, the primary target is the keto group. This process increases the volatility and thermal stability of the analyte. youtube.com

For LC-MS Analysis: To enhance sensitivity in LC-MS, particularly with electrospray ionization (ESI), derivatization can be used to introduce a readily ionizable group.

Girard's Reagents: Reagents like Girard's Reagent P or T react with the ketone functionality to form a hydrazone derivative that contains a quaternary ammonium (B1175870) group. thermofisher.com This permanent positive charge significantly improves ionization efficiency in positive-ion ESI-MS, leading to lower detection limits.

These derivatization techniques allow for more robust and sensitive quantification of this compound in various matrices.

Vii. Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the densely functionalized cyclopentane (B165970) ring of ethyl 1-acetylcyclopentane-1-carboxylate remains a key area of research. Traditional methods often require harsh conditions or multiple steps, prompting the development of more sophisticated and sustainable catalytic systems.

Recent advancements have focused on metal-catalyzed cycloaddition reactions and C-H activation strategies to build the cyclopentane core with high stereoselectivity. For instance, researchers are investigating the use of rhodium and palladium catalysts to promote intramolecular cyclization of linear precursors. These methods offer the potential for controlling the stereochemistry at the quaternary carbon center, a crucial aspect for many of its potential applications.

Another promising avenue is the use of organocatalysis. Chiral secondary amines and N-heterocyclic carbenes (NHCs) have been successfully employed in asymmetric cascade reactions to construct functionalized cyclopentanones from simple acyclic starting materials. nih.gov The development of a multicatalytic system that combines a secondary amine for a Michael addition followed by an NHC-catalyzed intramolecular reaction could provide a direct and enantioselective route to precursors of this compound. nih.gov

Below is a table summarizing emerging catalytic strategies applicable to the synthesis of functionalized cyclopentane rings.

| Catalytic Strategy | Catalyst Type | Potential Advantages |

| Intramolecular Cycloaddition | Rhodium, Palladium | High stereocontrol, atom economy |

| C-H Functionalization | Palladium | Direct functionalization of C-H bonds |

| Asymmetric Cascade Reactions | Organocatalysts (e.g., secondary amines, NHCs) | Metal-free, high enantioselectivity |

Further research in this area is expected to yield catalytic systems that are not only more efficient and selective but also more environmentally friendly, utilizing earth-abundant metals and solvent-free conditions.

Bio-Inspired Synthesis and Biocatalysis for this compound

Nature provides a rich blueprint for the synthesis of complex cyclic molecules. Bio-inspired synthetic approaches and the direct use of enzymes (biocatalysis) are gaining traction as powerful tools for producing compounds like this compound under mild and sustainable conditions.

The enzymatic synthesis of the β-keto ester functionality is a particularly promising area. Lipases have been shown to catalyze the transesterification of various β-keto esters with high efficiency and chemoselectivity under solvent-free conditions. google.comgoogle.com This approach could be adapted for the final esterification step in the synthesis of the target molecule. Furthermore, dehydrogenases are being explored for the asymmetric reduction of prochiral ketones and β-keto esters to produce chiral alcohols, which are valuable synthetic intermediates. nih.gov

ω-Transaminases are another class of enzymes that hold potential. They have been engineered for the amination of β-keto esters to produce chiral β-amino esters, which could be precursors to novel analogs of this compound with interesting pharmacological properties. researchgate.net

The following table highlights some enzymatic approaches relevant to the synthesis of this compound and its derivatives.

| Enzyme Class | Reaction Type | Substrate Type | Potential Application |

| Lipases | Transesterification | β-keto esters, alcohols | Synthesis of the final ester |

| Dehydrogenases | Asymmetric Reduction | Prochiral ketones, β-keto esters | Creation of chiral intermediates |

| ω-Transaminases | Amination | β-keto esters | Synthesis of chiral β-amino ester analogs |

Future research will likely focus on discovering and engineering novel enzymes with tailored substrate specificities and enhanced catalytic activities for the key bond-forming steps in the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. These modern synthetic tools are being increasingly applied to the production of complex organic molecules, including those with the structural motifs present in this compound.

Flow chemistry has been successfully employed for the synthesis of β-keto esters through methods such as the BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. acs.org This approach allows for precise control over reaction parameters, leading to higher yields and purities. Similarly, the preparation of ketones using organometallic reagents and esters has been demonstrated in continuous flow, offering a safer way to handle reactive intermediates. uni-muenchen.de

Automated synthesis platforms can integrate multiple reaction and purification steps, significantly accelerating the discovery and optimization of synthetic routes. These systems can be programmed to explore a wide range of reaction conditions and starting materials, facilitating the rapid generation of libraries of analogs for screening purposes.

The integration of these technologies could lead to a fully automated, on-demand synthesis of this compound and its derivatives, which would be a significant enabler for further research and development.

Exploration of New Pharmacological Targets through Analog Synthesis

The cyclopentane ring is a common feature in many biologically active molecules and approved drugs. digitellinc.com Its conformational flexibility allows it to interact with a variety of biological targets. By synthesizing analogs of this compound, researchers can explore new pharmacological applications.

The cyclopentane carboxylic acid scaffold has been identified as a key component in potent and selective inhibitors of the NaV1.7 sodium channel, a promising target for the treatment of pain. nih.gov Analogs of this compound could be designed to probe this and other ion channels.

Furthermore, cyclopentane-fused anthraquinone (B42736) derivatives have shown significant antitumor activity, even against multidrug-resistant cell lines. nih.gov This suggests that the cyclopentane moiety can contribute to favorable pharmacokinetic properties and cellular uptake. The synthesis of analogs with varied substituents on the cyclopentane ring could lead to the discovery of novel anticancer agents.

The table below outlines potential pharmacological targets for analogs of this compound.

| Pharmacological Target | Therapeutic Area | Rationale for Exploration |

| Ion Channels (e.g., NaV1.7) | Pain, Neurological Disorders | Cyclopentane carboxylic acids are known inhibitors. nih.gov |

| Enzymes (e.g., kinases, proteases) | Cancer, Inflammatory Diseases | The cyclopentane scaffold can be functionalized to interact with enzyme active sites. |

| G-protein coupled receptors (GPCRs) | Various | The conformational properties of the cyclopentane ring can be tuned for specific receptor binding. |

Systematic analog synthesis and high-throughput screening will be crucial in identifying new lead compounds and elucidating the structure-activity relationships for this class of molecules.

Advanced Materials Design Incorporating Cyclopentane Carboxylate Units

The unique structural and physical properties of the cyclopentane ring make it an attractive building block for advanced materials. Cyclopentane itself is used as a blowing agent in the production of polyurethane insulating foams due to its volatility and thermal properties. atamanchemicals.com Derivatives such as cyclopentane carboxylates have the potential to be incorporated into polymers to modify their properties.

Cyclopentane carboxylate compounds have been investigated as electron donors in catalysts for propylene (B89431) polymerization, influencing the properties of the resulting polypropylene. The incorporation of cyclopentane dicarboxylate esters into plasticizer compositions has also been explored to improve the gelling behavior of thermoplastic polymers.

Coordination polymers and metal-organic frameworks (MOFs) are another area where cyclopentane carboxylate units could find application. Carboxylate groups are excellent linkers for metal ions, and the cyclopentane backbone could be used to control the dimensionality and porosity of the resulting materials. mdpi.com Such materials have potential applications in gas storage, catalysis, and sensing.

Future research in this domain will likely focus on the synthesis of novel monomers and polymers containing the this compound motif and the investigation of their thermal, mechanical, and optical properties.

常见问题

Q. What are the key spectroscopic methods for characterizing Ethyl 1-acetylcyclopentane-1-carboxylate, and how should data be interpreted?

Methodological Answer: Characterization typically employs -NMR, IR spectroscopy, and mass spectrometry. For example, -NMR data (DMSO-) for structurally similar compounds (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) show distinct peaks: δ 7.48 (2H, d, Hz) for aromatic protons and δ 2.56–2.31 (7H, m) for methylene and methyl groups . Researchers should cross-validate spectral data with computational predictions (e.g., density functional theory) and reference databases (e.g., NIST Chemistry WebBook) to confirm structural assignments. Discrepancies in integration ratios or unexpected splitting patterns may indicate impurities or stereochemical complexities.

Q. How can this compound be synthesized, and what reaction conditions optimize yield?

Methodological Answer: A common synthesis route involves cyclopropanation or cyclopentane ring functionalization. For instance, a patent describes dissolving intermediates in ethyl acetate, adding stoichiometric reagents (e.g., 4-toluenesulfonate monohydrate), and concentrating under reduced pressure to achieve 80% yield . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.

- Temperature : Room temperature minimizes side reactions for acid-sensitive intermediates.

- Workup : Filtration and recrystallization improve purity.

Q. What are the physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: Key properties include:

Advanced Research Questions

Q. How can intramolecular Diels–Alder reactions involving this compound be optimized for complex ring system synthesis?

Methodological Answer: This compound serves as a dienophile precursor in Diels–Alder reactions. A study demonstrated its use in constructing the ABCD ring system of Fredericamycin A via intramolecular cycloaddition . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) accelerate cycloaddition.

- Solvent effects : Non-polar solvents (e.g., toluene) favor transition-state stabilization.

- Temperature gradients : Gradual heating (40–80°C) prevents premature ring closure.

Researchers should monitor reaction progress via TLC and characterize intermediates using X-ray crystallography to confirm regioselectivity.

Q. How do structural analogs of this compound differ in reactivity, and what computational tools validate these differences?

Methodological Answer: Analogues like ethyl 1-methyl-3-oxocyclohexanecarboxylate (CAS 7356-04-9) exhibit varied steric and electronic profiles . Computational methods include:

- Molecular dynamics simulations : Compare transition-state energies for cyclization reactions.

- Hammett plots : Correlate substituent effects with reaction rates.

For example, the acetyl group in this compound enhances electrophilicity at the cyclopentane carbonyl, facilitating nucleophilic attacks compared to non-acetylated analogs.

Q. What strategies resolve contradictions in NMR data when characterizing derivatives of this compound?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., ring puckering) or diastereomerism. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for conformational interconversions.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.

For example, a patent-reported -NMR spectrum (δ 2.05–1.99 ppm) for a cyclopentane derivative suggests axial-equatorial proton splitting, requiring NOESY to confirm spatial arrangements .

Q. How can researchers critically assess experimental limitations in synthesizing this compound derivatives?

Methodological Answer: Systematic error analysis should address:

- Purity checks : Use HPLC-MS to detect byproducts below 1% abundance.

- Yield optimization : Apply design of experiments (DoE) to test variable interactions (e.g., solvent polarity vs. reaction time).

- Reproducibility : Document detailed procedures per guidelines in Beilstein Journal of Organic Chemistry, including exact molar ratios and equipment specifications .

Data Presentation & Validation

Q. What are best practices for presenting synthetic and analytical data in publications?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Include detailed procedures for ≤5 compounds; others go to supplementary data.

- Spectra : Annotate key peaks (δ, multiplicity, -values) and provide raw data files.

- Validation : Compare melting points, NMR shifts, and optical rotations with literature values. For novel compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。